molecular formula C10H15BrN2O2S2 B1444181 5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole CAS No. 1361115-05-0

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole

Cat. No.: B1444181
CAS No.: 1361115-05-0
M. Wt: 339.3 g/mol
InChI Key: UEHVMFCSWBQWJF-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole is a thiazole derivative characterized by:

  • Core structure: A thiazole ring substituted at positions 2, 4, and 4.
  • Substituents: 5-Bromo: A bromine atom at position 5, enabling halogen bonding interactions. 4-Methyl: A methyl group at position 4, contributing to steric bulk and lipophilicity.
  • Molecular formula: C₁₀H₁₄BrN₃O₂S₂.
  • Molecular weight: ~351.9 g/mol.

Properties

IUPAC Name

5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-4-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-3-5-13(6-4-8)17(2,14)15/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHVMFCSWBQWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound, with the CAS number 1361115-05-0, exhibits structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₃O₂S, and it has a molecular weight of approximately 332.27 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines.

  • In Vitro Studies :
    • The compound was tested on several human cancer cell lines, demonstrating significant growth inhibition. For instance, derivatives like those containing piperidine moieties have been linked to enhanced cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
    • The mechanism of action appears to involve cell cycle arrest and apoptosis induction, although specific pathways remain to be fully elucidated.
  • Case Studies :
    • In one study focusing on thiazole derivatives, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent antitumor activity .
    • Another investigation reported that thiazoles could inhibit key cellular pathways involved in tumor growth and metastasis, such as the Ras oncogene pathway and Na+/K(+)-ATPase activity .

Other Biological Activities

Beyond anticancer effects, thiazole compounds have been explored for their potential in other therapeutic areas:

  • Anticonvulsant Activity : Some thiazole derivatives have shown efficacy in models of epilepsy, suggesting a broader pharmacological profile .
  • Antimicrobial Properties : Thiazoles are also being investigated for their antibacterial and antifungal activities, which could expand their applicability in treating infectious diseases .

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivitySignificant growth inhibition in MCF-7 cells
Mechanism of ActionInduction of apoptosis and cell cycle arrest
Anticonvulsant ActivityEfficacy in epilepsy models
Antimicrobial PotentialActivity against various pathogens

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between the target compound and analogs from the literature:

Compound Name & Reference Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Thiazole 5-Bromo, 4-methyl, 2-(methylsulfonyl piperidin-4-yl) 351.9 Polar sulfonamide, halogen bonding Hypothetical kinase/protease inhibitor
5-(4-bromobenzyl)-2-(2-pyridinylimino)-1,3-thiazolidin-4-one Thiazolidinone Bromobenzyl, pyridinylimino Not reported Thiazolidinone ring, aromatic and imino groups Antimicrobial or enzyme inhibition (e.g., via pyridine interaction)
4-Bromo-5-(3-fluorophenylhydrazono)-2-(methylthio)thiazole Thiazole Bromo, hydrazonoethyl (3-fluorophenyl), methylthio 360.26 Fluorine atom (electron-withdrawing), methylthio (lipophilic) High-yield synthesis (96%); possible anti-inflammatory or anticancer activity
4-Bromo-benzimidazole with bromothiophenes Benzimidazole Triple bromothiophene, dimethyl Not reported Bromine-rich, planar heterocycle Antiarrhythmic, anticancer (common in benzimidazole drugs)
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole Thiazole Bromo, methyl, bulky silyl 292.31 Silyl protecting group (synthetic utility) Intermediate in organic synthesis

Physicochemical Properties

  • Solubility : The target’s methylsulfonyl group enhances polarity, favoring aqueous solubility over methylthio () or silyl-protected analogs ().
  • Lipophilicity (logP) : The tert-butyldimethylsilyl group in increases logP significantly compared to the target’s sulfonamide.
  • Halogen Bonding : Bromine is present in all compounds, but its position (e.g., on thiophene in vs. thiazole in the target) alters interaction strength with biological targets.

Spectroscopic Features

  • NMR : The target’s methylsulfonyl group would deshield adjacent protons (e.g., piperidine CH₂), distinct from the methylthio group in (δ ~2.5 ppm for SCH₃).
  • IR : Strong S=O stretches (~1150–1300 cm⁻¹) in the target contrast with C=S (thiazole) or C-Si (silyl) absorptions in analogs.

Q & A

Q. Table 1: Synthetic Routes for Brominated Thiazoles

MethodReagents/ConditionsYieldReference
Nucleophilic substitutionPiperidine, THF, 296 K, 1 h32%
HalogenationCuBr, n-Bu nitrite, acetonitrile, 333 K53%
CyclizationK₂CO₃, CHCl₃, reflux~40%*
*Estimated from analogous reactions.

Basic: How is structural confirmation achieved for thiazole derivatives?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:

  • X-ray crystallography : Slow evaporation in dichloromethane/methanol (2:1 v/v) produces crystals for analysis. Envelope conformations of piperidine rings and dihedral angles between aromatic systems are critical parameters .
  • ¹H/¹³C NMR : Key signals include thiazole C-H (δ 8.16 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm) .
  • Elemental analysis : Carbon and hydrogen content discrepancies >0.3% indicate impurities .

Basic: What purification strategies optimize yields for brominated thiazoles?

Methodological Answer:

  • Solvent recrystallization : Use hexane or heptane/ethyl acetate mixtures (70:3 v/v) for slow crystallization .
  • Chromatography : Silica gel with heptane-ethyl acetate gradients removes unreacted precursors .
  • Acid-base washes : Ethyl acetate phases are washed with 0.1 M NH₃ to remove excess CuBr .

Advanced: How can researchers evaluate the anticancer potential of this compound?

Methodological Answer:
Follow standardized cytotoxic assays:

  • Cell lines : Use human cancer lines (e.g., MCF-7, DLD-1) and normal fibroblasts (WI-38) for selectivity .
  • SRB assay protocol :
    • Culture cells in RPMI-1640 with 5% FBS at 37°C/5% CO₂.
    • Treat with 0.1–100 µM compound for 48 h.
    • Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
  • Reference controls : Include CHS-828 (IC₅₀ ~10 nM) and DMSO vehicle controls .

Q. Table 2: Cytotoxicity Assay Parameters

Cell LineOriginAssay DurationReference
MCF-7Breast cancer48 h
DLD-1Colon cancer48 h
WI-38Normal fibroblasts48 h

Advanced: How to resolve contradictions in synthetic yields across studies?

Methodological Answer:
Discrepancies (e.g., 32% vs. 53% yields) arise from:

  • Reaction temperature : Higher temps (333 K) improve CuBr-mediated halogenation efficiency .
  • Solvent polarity : THF vs. acetonitrile affects nucleophilicity of piperidine derivatives .
  • Catalyst loading : Excess CuBr (1.6 eq) reduces side reactions in bromination steps .
  • Workup protocols : Incomplete removal of K₂CO₃ residues lowers purity in cyclization routes .

Advanced: What strategies enhance bromine incorporation in thiazole systems?

Methodological Answer:

  • N-Bromosuccinimide (NBS) : Direct bromination at C5 of imidazothiadiazole cores under inert conditions .
  • Sandmeyer-type reactions : Diazotization of 2-aminothiazoles with n-butyl nitrite/CuBr .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for bromomethyl intermediates .

Advanced: How to design SAR studies for methylsulfonyl-piperidine-thiazole derivatives?

Methodological Answer:
Focus on:

  • Piperidine substitution : Compare methylsulfonyl vs. acetyl or benzyl groups for steric/electronic effects .
  • Thiazole bromination : Assess C4-methyl vs. C5-bromo positioning on bioactivity .
  • Crystallographic data : Analyze dihedral angles (e.g., 36.69° vs. 36.85° in polymorphs) to correlate structure with solubility .

Q. Table 3: Key SAR Parameters

Modification SiteBiological ImpactReference
Piperidine sulfonylationEnhances metabolic stability
C5-BromineIncreases hydrophobic binding
C4-MethylReduces rotational freedom

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole
Reactant of Route 2
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5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole

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